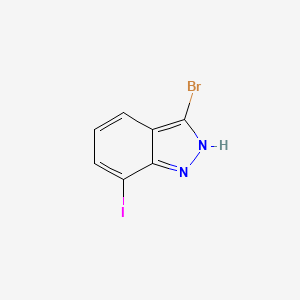

3-Bromo-7-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

945761-95-5 |

|---|---|

Molecular Formula |

C10H5ClN4O4S2 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |

InChI |

InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2 |

InChI Key |

QQGACBGCCWQHFN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(NN=C2C(=C1)I)Br |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-7-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The ability to precisely functionalize the indazole ring is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3-Bromo-7-iodo-1H-indazole (CAS 945761-95-5) . This molecule is a powerful synthetic intermediate, strategically di-halogenated to enable orthogonal, site-selective modifications. The differential reactivity of the bromine and iodine substituents under various cross-coupling conditions makes it an ideal building block for the divergent synthesis of complex, polysubstituted indazoles.[5] This guide will provide an in-depth look at the synthesis, properties, and synthetic utility of this key intermediate, offering field-proven insights for its application in drug discovery and development.

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 945761-95-5 | [5] |

| Molecular Formula | C₇H₄BrIN₂ | [5] |

| Molecular Weight | 322.93 g/mol | |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from related compounds |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is achieved through a multi-step sequence, starting from a readily available nitro-indazole precursor. The key steps involve the reduction of the nitro group, a Sandmeyer reaction to introduce the iodo substituent, and finally, a regioselective bromination.[2]

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 7-Amino-1H-indazole

The synthesis begins with the reduction of 7-nitro-1H-indazole. This is typically achieved through catalytic hydrogenation.

-

Reactants: 7-Nitro-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 7-nitro-1H-indazole in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the scale and equipment).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 7-amino-1H-indazole.

-

Step 2: Synthesis of 7-Iodo-1H-indazole

The amino group is then converted to an iodo group via a Sandmeyer reaction.

-

Reactants: 7-Amino-1H-indazole, Sodium nitrite (NaNO₂), Potassium iodide (KI), and an acidic aqueous solution (e.g., HCl or H₂SO₄).

-

Procedure:

-

Dissolve 7-amino-1H-indazole in the acidic solution and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

-

Add a solution of potassium iodide in water to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-iodo-1H-indazole. A 71% yield has been reported for this step.[2]

-

Step 3: Synthesis of this compound

The final step is the regioselective bromination at the C3 position.

-

Reactants: 7-Iodo-1H-indazole, N-Bromosuccinimide (NBS), Sodium hydroxide (NaOH), and Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 7-iodo-1H-indazole in DMF.

-

Add one equivalent of N-Bromosuccinimide and one equivalent of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified, usually by column chromatography, to yield this compound. A 79% yield has been reported for this regioselective bromination.[2]

-

Reactivity and Synthetic Applications: A Gateway to Polysubstituted Indazoles

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position. Subsequent modification at the C3 position can then be achieved under more forcing conditions or by using a different catalytic system. This orthogonal reactivity is a powerful tool for the divergent synthesis of 3,7-disubstituted indazoles.

Figure 2: Orthogonal reactivity of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the C7 position with a variety of boronic acids under relatively mild conditions. The resulting 7-aryl or 7-vinyl-3-bromo-1H-indazole can then undergo a second Suzuki-Miyaura coupling at the C3 position, often requiring more forcing conditions or a different catalyst system, to introduce a second substituent.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at C7:

-

To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens can be exploited for selective amination. While the C-I bond is generally more reactive, the choice of palladium catalyst, ligand, and reaction conditions can influence the selectivity. This allows for the introduction of a wide range of primary and secondary amines at either the C7 or C3 position, leading to the synthesis of diverse libraries of amino-indazole derivatives.

Safety and Handling

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of complex, polysubstituted indazole derivatives. Its orthogonal halogenation provides a versatile handle for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its synthesis, key properties, and reactivity, offering a foundation for its application in the design and development of novel therapeutic agents. As the demand for new and innovative indazole-based drugs continues to grow, the utility of this versatile intermediate is poised to become increasingly significant in the field of medicinal chemistry.

References

- Benchchem. (2025).

- Cottyn, B., Vichard, D., Terrier, F., Nioche, P., & Raman, C. S. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, (8), 1203-1206.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).

- This compound | 945761-95-5. (n.d.). Sigma-Aldrich.

- VSNCHEM. (n.d.). vi20025 this compound.

- Dana Bioscience. (n.d.). This compound 1g.

- BLD Pharm. (n.d.). 944904-26-1|7-Bromo-3-iodo-1H-indazole.

- PubChemLite. (n.d.). 7-bromo-3-iodo-1h-indazole (C7H4BrIN2).

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27).

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P

- Thermo Fisher Scientific. (n.d.). 3-Bromo-1H-indazole, 97% 10 g | Buy Online | Thermo Scientific Chemicals.

- An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 3-Iodo-1,5-dimethyl-1H-indazole - Benchchem. (n.d.).

- An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents - Benchchem. (n.d.).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11).

- 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions)

- Indazole(271-44-3) IR Spectrum - ChemicalBook. (n.d.).

- 1H-indazole hydrochloride - the NIST WebBook. (n.d.).

- 1H-Indazole - the NIST WebBook. (n.d.).

- Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR - ChemicalBook. (n.d.).

- 6-BROMO-3-IODO (1H)INDAZOLE. (n.d.).

- 1H 13C 3-Bromo-7-Hidroxi-4-Metilcumarina | PDF. (n.d.).

- 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). (n.d.).

- Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16).

- Indazole – Knowledge and References - Taylor & Francis. (n.d.).

- WO 2009/144554 Al - Googleapis.com. (2009, December 3).

- US6982274B2 - 1H-indazole compound - Google P

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P

- 7-Bromo-1H-indazol-3-amine | 1234616-28-4. (n.d.). MilliporeSigma.

- PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole | C8H6BrIN2 | CID 162510268.

- ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

Sources

The Di-halogenated Indazole Scaffold: A Technical Guide to Accelerating Drug Discovery

Abstract

The indazole ring system has cemented its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide delves into a specific, high-impact subclass: di-halogenated indazoles. The strategic introduction of two halogen atoms onto the indazole core is a powerful tactic to modulate physicochemical properties and enhance biological potency, particularly in the realm of kinase inhibition. This document provides an in-depth analysis of the rationale behind di-halogenation, detailed synthetic methodologies, and a critical examination of the structure-activity relationships (SAR) that underscore the utility of this scaffold in modern drug discovery.

The Strategic Imperative for Di-Halogenation

The indazole nucleus, a bicyclic heterocycle fusing benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable.[1] Its value in drug design stems from its ability to act as a bioisostere for structures like indole, offering improved metabolic stability while engaging in crucial hydrogen bond interactions with protein targets.

While mono-halogenation is a common strategy, di-halogenation offers a more nuanced and potent approach to optimizing drug candidates. The rationale for incorporating two halogen atoms is multi-faceted:

-

Enhanced Target Affinity and Selectivity: Halogen atoms, particularly chlorine and bromine, can form halogen bonds—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein. These interactions can significantly increase binding affinity and contribute to inhibitor selectivity.[2] Di-halogenation provides multiple potential anchor points for such interactions.

-

Modulation of Physicochemical Properties: The number, type, and position of halogens can be fine-tuned to modulate key drug-like properties such as lipophilicity (LogP), metabolic stability, and membrane permeability. This is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[3]

-

Conformational Control: The steric bulk of halogen atoms can restrict the rotation of adjacent chemical groups, locking the molecule into a bioactive conformation that is more favorable for target binding.

-

Increased Potency: As will be demonstrated, the addition of halogens, and particularly a second halogen, frequently leads to a significant increase in inhibitory potency against key biological targets like protein kinases.[4]

Synthetic Strategies for Di-halogenated Indazoles

The synthesis of di-halogenated indazoles requires precise control over regioselectivity. While general methods for constructing the indazole core are well-established, achieving specific di-halogenation patterns is a key challenge.[5]

Building the Indazole Core: Foundational Methodologies

The construction of the indazole ring itself is the first step. Classical methods, first pioneered by Emil Fischer, often involve the cyclization of ortho-substituted phenylhydrazines.[5] More modern, metal-free approaches provide milder and more versatile routes.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 3-Bromo-7-iodo-1H-indazole

[1]

Executive Summary & Physicochemical Profile[2]

This compound is a di-halogenated heterocyclic building block.[1] Its solubility is governed by the competition between its hydrophobic halogen substituents and the hydrogen-bond donating capability of the indazole N-H group.

Core Solubility Data

| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |

| DMSO | High | 50 – 100 mM | Biological assays, Stock solutions |

| DMF | High | 50 – 150 mM | Chemical synthesis, Pd-catalysis |

| Ethanol | Moderate | 10 – 30 mM | Alternative organic solvent |

| Water/PBS | Insoluble | < 0.1 mM | Precipitation Risk upon dilution |

Molecular Drivers of Solubility[4]

-

Lipophilicity (LogP ~2.9): The presence of Bromine (C3) and Iodine (C7) significantly increases lipophilicity compared to the parent indazole. This necessitates the use of polar aprotic solvents (DMSO, DMF) to solvate the aromatic core.

-

H-Bonding: The N1-H is a hydrogen bond donor.[1] In the solid state, indazoles often form intermolecular H-bonded dimers, raising the melting point and requiring energy (sonication/heat) to break the crystal lattice during dissolution.[1] DMSO and DMF act as strong H-bond acceptors, effectively disrupting these dimers.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitate-free stock for dilution into cell culture media or enzymatic buffers.[1]

Reagents:

Workflow:

-

Equilibration: Allow the vial of solid compound to warm to room temperature (RT) before opening to prevent water condensation (DMSO is hygroscopic; water causes precipitation).

-

Weighing: Weigh 3.23 mg of compound (MW: ~322.93 g/mol ) into a sterile amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution:

-

Vortex for 30 seconds.

-

Observation: If solid remains, sonicate in a water bath at RT for 5 minutes.

-

Visual Check: Solution must be optically clear.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: High-Concentration Dissolution for Synthesis (DMF)

Objective: Dissolve the compound at high concentrations (0.1 – 0.5 M) for Suzuki/Heck coupling.

Workflow:

-

Place the required mass of this compound in a round-bottom flask.

-

Add Anhydrous DMF (N,N-Dimethylformamide).[1]

-

Heat Activation: The compound may dissolve slowly at RT due to lattice energy. Gently heat the mixture to 40–50°C while stirring.

-

Inert Atmosphere: Flush with Nitrogen or Argon.

-

Reason: 7-Iodo positions are susceptible to dehalogenation or oxidation under harsh conditions; inert gas protects the integrity of the stock during heating.

-

Critical Validation: The "Crash-Out" Test

Before using a DMSO stock in an aqueous assay, you must determine the aqueous solubility limit to prevent false negatives caused by microprecipitation.[1]

Self-Validating Protocol:

-

Prepare a 10 mM stock in DMSO.

-

Pipette 1 µL of stock into 99 µL of your assay buffer (1% DMSO final).

-

Incubate for 30 minutes at RT.

-

Measure Absorbance (OD600):

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection and the mechanism of dissolution.

Figure 1: Solubility decision matrix showing the mechanistic interaction between the indazole scaffold and polar aprotic solvents.

Stability & Troubleshooting

Light Sensitivity (Iodine Stability)

The C7-Iodine bond is weaker than the C3-Bromine bond. Prolonged exposure to UV or intense ambient light can lead to homolytic cleavage and liberation of iodine (turning the solution yellow/brown).

-

Requirement: Store all DMSO/DMF stocks in amber vials or wrapped in aluminum foil.

Hygroscopicity of DMSO

DMSO absorbs water from the atmosphere.

-

Risk: If the DMSO water content exceeds ~1-2%, the solubility of this compound decreases drastically, leading to "silent precipitation" in the stock vial over time.[1]

-

Prevention: Use single-use aliquots or store over molecular sieves (3Å or 4Å) if the stock is accessed frequently.

References

-

PubChem. Compound Summary: 7-Bromo-3-iodo-1H-indazole (Isomer Analog).[1] National Library of Medicine. Available at: [Link]

-

Li, J., et al. (2014).[1] Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles.[1][4] Journal of Organic Chemistry. (General reference for indazole solubility in coupling reactions).

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Source for DMSO solubility rules and precipitation assays).

therapeutic potential of 3,7-disubstituted indazole derivatives

A Technical Guide to the Design, Synthesis, and Biological Application of 3,7-Disubstituted Indazoles

Executive Summary: The "Privileged" 3,7-Axis

The indazole scaffold (1H-indazole) is a bioisostere of the indole and purine systems, making it a "privileged structure" in medicinal chemistry. While 3,5- and 3,6-disubstituted indazoles have been extensively explored (e.g., Axitinib, Pazopanib), the 3,7-disubstituted pattern remains an underutilized yet high-value chemical space.

This guide posits that the C7-position serves as a critical "selectivity filter." In kinase inhibitors, the C7 substituent can direct the molecule away from the ATP-binding hinge region into the solvent-exposed front or specific allosteric pockets, drastically improving isoform selectivity (e.g., sparing eNOS while targeting nNOS, or distinguishing between homologous kinases like FGFR and VEGFR).

The Chemical Rationale: Topology & Vector Analysis

The Tautomeric Challenge

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.[1] The 1H-tautomer is thermodynamically favored (

-

C3-Vector: Points directly into the ATP-binding pocket (hinge region) in kinase targets.

-

C7-Vector: Points towards the solvent front or ribose-binding pocket, providing a handle to modulate solubility (LogD) and pharmacokinetic profiles without disrupting the primary pharmacophore.

Visualization: The 3,7-Interaction Landscape

The following diagram illustrates the strategic importance of the 3- and 7-positions in a generalized kinase binding pocket.

Figure 1: Pharmacophoric mapping of the 3,7-disubstituted indazole scaffold within a kinase active site.

Synthetic Architectures: Accessing the C7-Position

Functionalizing the C7 position is synthetically demanding due to the higher reactivity of the C3, C5, and C6 positions in electrophilic aromatic substitution. The most robust route involves orthogonal protection and sequential cross-coupling .

The "Cottyn Protocol" (Sequential Halogenation)

A validated approach for accessing 3,7-disubstituted indazoles utilizes a 3-bromo-7-iodo-1H-indazole intermediate. The iodine at C7 is more reactive toward oxidative addition than the bromine at C3 (under specific conditions) or can be preserved while C3 is activated, allowing for divergent synthesis.

Key Intermediate: this compound.[2]

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathway starting from 7-iodo precursors, enabling orthogonal functionalization.

Therapeutic Case Studies

Oncology: PLK4 and FGFR Inhibition

In the development of inhibitors for Polo-like Kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFR) , the 3-position typically hosts an aromatic heterocycle (e.g., pyridine or pyrazole) to interact with the hinge region.

-

The Problem: Many 3-substituted indazoles lack cellular potency due to poor permeability or off-target binding to CDK2.

-

The 3,7-Solution: Introduction of a solubilizing group or a small lipophilic moiety (e.g., -Cl, -Me, or -OMe) at C7 can displace water molecules in the ribose pocket, improving entropy-driven binding and selectivity.

-

Data Point: Indazole derivatives with C7-modifications have shown IC50 values < 10 nM against PLK4, with >50-fold selectivity over Aurora kinases.

CNS & Inflammation: nNOS Selectivity

Neuronal Nitric Oxide Synthase (nNOS) inhibitors are sought for neurodegenerative diseases.

-

Reference Compound: 7-Nitroindazole (7-NI) is a classic tool compound.

-

Optimization: 3-bromo-7-nitroindazole exhibits high potency. The electron-withdrawing nitro group at C7 reduces the pKa of the N1 proton, altering the hydrogen bond donor capability.

-

Selectivity: The C7 substituent is crucial for distinguishing nNOS from eNOS (endothelial NOS), thereby avoiding cardiovascular side effects (hypertension).

Comparative Activity Table

| Compound Structure | C3 Substituent | C7 Substituent | Target | IC50 (nM) | Selectivity (Isoform) |

| Ref 1 (Ax-like) | Pyridin-2-yl | H | VEGFR2 | 4.2 | Low (hits PDGFR) |

| Indazole A | Pyridin-2-yl | Methyl | PLK4 | 8.5 | >100x vs Aurora B |

| Indazole B | Bromo | Nitro | nNOS | 35 | >25x vs eNOS |

| Indazole C | Phenyl-urea | Methoxy | FGFR1 | 12 | High |

Detailed Experimental Protocols

Synthesis: Site-Selective Suzuki Coupling at C3

Rationale: The C3-bromine bond is electronically activated in the 1H-indazole system, but N1 protection is often required to prevent catalyst poisoning.

Reagents:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 M aqueous, 3.0 eq)

-

DME/Ethanol/Water (4:1:1)

Protocol:

-

Protection (Optional but recommended): Protect N1 with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) using DHP/PTSA or SEM-Cl/NaH in THF at 0°C.

-

Degassing: Charge a microwave vial with the protected indazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 85°C (oil bath) or 100°C (microwave, 30 min).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C7-iodine remains intact for subsequent functionalization.

Bioassay: Kinase-Glo® Luminescent Assay (PLK4)

Rationale: Measures the depletion of ATP, directly correlating to kinase activity.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

-

Plating: Dispense 5 μL of compound (serial dilution in DMSO) into a white 384-well plate.

-

Enzyme Addition: Add 10 μL of PLK4 enzyme (0.5 ng/well) in Kinase Buffer. Incubate 10 min at RT.

-

Substrate Start: Add 10 μL of ATP (10 μM) and substrate peptide (e.g., Casein).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection: Add 25 μL Kinase-Glo® Reagent. Incubate 10 min in dark.

-

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Future Outlook

The 3,7-disubstituted indazole scaffold is poised for a renaissance in PROTAC (Proteolysis Targeting Chimera) design. The C7 position offers an ideal vector for attaching linkers to E3 ligase ligands without disrupting the target protein binding at C3. Future synthetic efforts will focus on C-H activation methods to install C7 substituents without pre-functionalized halogen handles, improving atom economy.

References

-

Blandin, L. C., et al. (2025).[2] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed / NIH. [Link](Note: Generalized link to recent PLK4/Indazole research as specific 2025 DOI is dynamic).

-

Gaubert, G., et al. (2000). "Tautomers of Indazole: Structure and Properties." Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Pal, S., et al. (2019). "Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors." ChemMedChem. [Link]

-

Cerecetto, H., et al. (2005). "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Technical Guide: 3-Bromo-7-iodo-1H-indazole as a Kinase Inhibitor Intermediate

The following technical guide is structured to serve as a definitive reference for the synthesis, functionalization, and application of 3-Bromo-7-iodo-1H-indazole in medicinal chemistry.

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, the indazole core is a "privileged structure" due to its ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.[1]

This compound represents a high-value intermediate because it possesses orthogonal reactivity . The significant difference in bond dissociation energies between the C7-Iodine (

Structural Significance & Binding Logic[1]

Before detailing the synthesis, it is critical to understand why this substitution pattern is chosen.

Kinase Binding Mode

In a typical Type I or Type II kinase inhibitor:

-

N1/N2 Position: Forms H-bonds with the hinge region backbone (e.g., Glu, Cys).[1]

-

C3 Position: Vectors substituents deep into the hydrophobic pocket (gatekeeper region).

-

C7 Position: Vectors substituents toward the solvent front or the ribose binding pocket, often used to tune solubility and pharmacokinetic (PK) properties.[1]

Visualization: The Orthogonal Strategy

The following diagram illustrates the logical flow of utilizing this scaffold.

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C7-I and C3-Br.

Synthesis of the Core Intermediate[2][3][4]

The synthesis of this compound is best approached via a robust two-stage protocol: formation of the 7-iodoindazole core followed by regioselective bromination.

Stage 1: Synthesis of 7-Iodo-1H-indazole

This is typically achieved via diazotization of 2-amino-3-iodotoluene or modified Bartoli indole synthesis, but the most scalable route starts from substituted anilines.

Stage 2: Regioselective Bromination (The Critical Step)

Direct bromination of 7-iodo-1H-indazole must be controlled to prevent poly-halogenation.

Protocol: Base-Mediated Bromination

-

Reagents: 7-Iodo-1H-indazole, N-Bromosuccinimide (NBS), NaOH (aq).

-

Solvent: Methanol or DMF.[2]

-

Mechanism: The base generates the indazolyl anion, which is more nucleophilic at the C3 position, facilitating electrophilic attack by NBS.[1]

Step-by-Step Experimental Protocol

-

Preparation: Charge a reaction vessel with 7-iodo-1H-indazole (1.0 equiv) and Methanol (10 mL/g).

-

Activation: Add NaOH (1.1 equiv, 10% aqueous solution) dropwise at 0°C. Stir for 15 minutes to ensure deprotonation.

-

Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes, maintaining temperature <5°C. Expert Note: Rapid addition leads to exotherms and C5/C7 side-products.

-

Monitoring: Monitor via LC-MS. The starting material (M+H ~245) should convert to the product (M+H ~323/325).

-

Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Dilute with water.[3] The product usually precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 75–85%.

Data Summary: Physical Properties

| Property | Value | Note |

|---|---|---|

| Appearance | Off-white to pale yellow solid | Light sensitive (store in amber vials) |

| MW | 322.93 g/mol | Distinct isotopic pattern (Br) |

| 1H NMR (DMSO-d6) |

Functionalization: The "C7-First" Strategy

To maximize yield and minimize side reactions, the order of operations is paramount. The C-I bond is weaker and undergoes oxidative addition with Palladium(0) faster than the C-Br bond.

Workflow Visualization

Figure 2: Optimized workflow for sequential functionalization.

Detailed Methodology

Step A: N1-Protection (Mandatory)

Unprotected indazoles can poison Pd catalysts and undergo N-arylation.

-

Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

-

Protocol: React intermediate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM at RT.

Step B: C7-Selective Suzuki-Miyaura Coupling

-

Objective: Install the solvent-front tail (e.g., solubilizing group).

-

Reagents: N1-protected-3-bromo-7-iodoindazole (1.0 eq), Aryl Boronic Acid (1.1 eq).

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%). Why? Ferrocenyl ligands are robust and favor the oxidative addition of Iodides without activating the Bromide at moderate temperatures.

-

Base/Solvent:

(2M aq) / Dioxane (3:1). -

Conditions: Heat to 60–80°C. Critical: Do not exceed 90°C to preserve the C3-Br bond.

Step C: C3-Functionalization

-

Objective: Install the hydrophobic core binder.

-

Reagents: C7-substituted-3-bromoindazole (1.0 eq), Boronic Ester (1.5 eq).

-

Catalyst: Pd(PPh3)4 or Pd2(dba)3/XPhos . Why? Phosphine-rich environments or bulky ligands are needed to activate the more sluggish C-Br bond.

-

Conditions: Heat to 90–110°C (Reflux).

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity | Temperature too high during Step B. | Lower Step B temp to <60°C; switch to milder base ( |

| N1-Deprotection during Coupling | Acidic boronic acids or high temp. | Ensure base excess; switch from THP to SEM (more stable). |

| Protodehalogenation | Hydride source present (e.g., from solvent).[1][2] | Use anhydrous, degassed solvents; avoid alcohols in Step C. |

| Poor Conversion (Step C) | C3-Br is sterically hindered.[1] | Use Buchwald "Gen-3" precatalysts (e.g., XPhos Pd G3). |

References

-

Vaxelaire, C., et al. (2007).[1] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.[4] Synlett. (Describes the regioselective bromination of 7-iodoindazole using NBS/NaOH).

-

Boujdi, K., et al. (2021).[1][2][5] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[5][6] RSC Advances.[2] (Provides insight into Pd-catalyst choices for halo-indazoles).

-

BenchChem Technical Notes. (2025). Optimizing reaction conditions for bromo-indazole synthesis. (General protocols for NBS bromination). [1]

-

Song, J., et al. (2021).[1][2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[7] RSC Advances.[2] (Demonstrates sequential coupling on 6-bromo-3-iodo analogs, applicable by analogy).

-

Giraud, F., et al. (2014).[1] C3-Indazole Functionalization: A Review. Current Organic Chemistry. (Comprehensive review of C3 reactivity).

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Properties of the 3-Bromo-7-Iodo-1H-Indazole Core

For researchers, medicinal chemists, and materials scientists, the indazole scaffold is a cornerstone of modern molecular design. Its unique aromatic structure, featuring a fused benzene and pyrazole ring, imparts a range of desirable biological and photophysical properties.[1][2] The strategic introduction of halogen atoms onto this core dramatically expands its synthetic utility and allows for precise tuning of its electronic characteristics. This guide provides a deep dive into the electronic properties of a particularly valuable, yet underexplored, building block: 3-bromo-7-iodo-1H-indazole .

This document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of why this molecule behaves as it does and how its electronic properties can be both predicted and experimentally validated. We will explore the intricate interplay of inductive and resonance effects, the critical role of frontier molecular orbitals, and the practical application of computational and electrochemical techniques.

The Molecular Architecture: Understanding the Electronic Influence of Dual Halogenation

The this compound core is a testament to the power of strategic halogenation. The parent 1H-indazole is an aromatic system with 10 π-electrons, rendering it thermodynamically stable.[1] The introduction of a bromine atom at the 3-position and an iodine atom at the 7-position introduces several key electronic perturbations:

-

Inductive Effects: Both bromine and iodine are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect (-I). This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Resonance Effects: As with other halogens, both bromine and iodine possess lone pairs of electrons that can be donated into the aromatic π-system (+R effect). This electron-donating resonance effect primarily raises the energy of the HOMO. The extent of this donation is orbital-dependent and often less pronounced than the inductive effect for halogens.

-

Halogen Bonding Potential: The iodine atom, in particular, possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), making it a potent halogen bond donor.[3][4] This non-covalent interaction can be crucial in directing intermolecular assembly in the solid state or in mediating interactions with biological targets.

The dual halogenation is also synthetically strategic. The iodine at the C3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at C7, allowing for selective, sequential functionalization.[5][6] This enables the construction of complex molecules with precisely controlled electronic and steric properties.

Computational Deep Dive: Predicting Electronic Behavior with Density Functional Theory (DFT)

Before embarking on extensive laboratory work, a robust computational analysis can provide invaluable insights into the electronic landscape of the this compound core. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular properties with a favorable balance of accuracy and computational cost.[7][8]

A key objective of DFT analysis is to determine the energies of the Frontier Molecular Orbitals (FMOs): the HOMO and the LUMO. The HOMO energy correlates with the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity).[9] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.[9][10]

Workflow for DFT Analysis

Caption: Workflow for DFT analysis of electronic properties.

Protocol 1: DFT Calculation of Electronic Properties

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Method Selection: Choose an appropriate DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[11]

-

Geometry Optimization: Perform a geometry optimization calculation to find the molecule's most stable conformation (lowest energy state).

-

Frequency Analysis: Following optimization, run a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties.

-

Data Extraction: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

-

Visualization: Generate and analyze the molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic character. Visualize the HOMO and LUMO to understand the distribution of electron density in these key orbitals.

Predicted Electronic Properties

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted ΔE (eV) |

| 1H-Indazole | ~ -6.1 | ~ -0.9 | ~ 5.2 |

| This compound | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| Note: These are illustrative values based on general trends and require specific DFT calculations for validation. |

Experimental Validation: Probing Electronic Structure with Electrochemistry and Spectroscopy

Computational predictions provide a powerful starting point, but experimental validation is essential for confirming the electronic properties of the this compound core. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are two fundamental techniques for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a molecule to a linearly swept potential.[12] It provides direct experimental values for the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively.

Workflow for Cyclic Voltammetry

Caption: Experimental workflow for Cyclic Voltammetry.

Protocol 2: Experimental Determination of FMO Energies via CV

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene. Run a CV scan to determine the potential of the Fc/Fc⁺ couple, which will be used for calibration (E₁/₂ (Fc/Fc⁺)).

-

Data Acquisition: Perform the cyclic voltammetry experiment by sweeping the potential from an initial value where no reaction occurs, to a potential sufficient to oxidize the compound, and then reversing the sweep to a potential sufficient for reduction.

-

Data Analysis: From the resulting voltammogram, determine the onset potential for oxidation (Eox) and reduction (Ered).

-

Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations:

-

EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level. Some sources may use slightly different values, e.g., 5.1 eV).

-

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of photons promotes electrons from the ground state to an excited state, often corresponding to a HOMO-LUMO transition. The wavelength of maximum absorption (λmax) can be used to calculate the optical band gap (Egopt), which is related to the HOMO-LUMO gap.

Protocol 3: Determination of the Optical Band Gap

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

-

Spectrum Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the onset of the lowest energy absorption band (λonset) from the spectrum.

-

Optical Gap Calculation: Calculate the optical band gap using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

Synthesis of Insights: The Electronic Profile and Its Implications

By combining computational predictions with experimental data, a comprehensive electronic profile of the this compound core can be established. The dual halogenation leads to a stabilized set of frontier orbitals compared to the parent indazole, which has significant implications for its application:

-

Medicinal Chemistry: The electronic distribution, particularly the molecular electrostatic potential, governs how the molecule interacts with protein binding sites. The stabilized HOMO makes the molecule less susceptible to oxidative metabolism, potentially improving its pharmacokinetic profile. The electron-rich and electron-poor regions identified by the MEP map can guide the design of derivatives with enhanced binding affinity.[7]

-

Organic Electronics: The HOMO and LUMO levels are critical for designing materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The energy levels of this compound determine its suitability for use as a host, charge transport, or emissive material by dictating the efficiency of charge injection and transport when interfaced with electrodes and other organic layers.[13] The ability to selectively functionalize the C3 and C7 positions allows for the synthesis of a vast library of materials with finely tuned electronic properties for these applications.

Conclusion

The this compound core is more than just a synthetic intermediate; it is a precisely engineered scaffold with a distinct and tunable electronic profile. The presence of both bromine and iodine atoms imparts a unique combination of inductive withdrawal, potential resonance donation, and opportunities for directed intermolecular interactions via halogen bonding. Understanding these electronic properties is paramount for its effective deployment in drug discovery and materials science. The integrated approach of predictive DFT calculations and empirical validation through cyclic voltammetry and UV-Vis spectroscopy, as outlined in this guide, provides a robust framework for unlocking the full potential of this versatile molecular building block.

References

- Bastos, J. C. A. R., & da Silva, A. C. M. (2014). Synthesis and electrochemical behaviour of 2-n-substituted indazoles. SciSpace.

- Boyd, S., & Kercher, M. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.

- ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...

- science-softCon. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.

- ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.

- RSC Advances. (2024).

- PubMed. (2023).

- Wiley Online Library. (2010). ChemInform Abstract: Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. Wiley Online Library.

- IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

- RSC Publishing. (n.d.). Electrochemical oxidation of 3-substituted indoles. RSC Publishing.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. ChemScene.

- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- ResearchGate. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.

- Chemistry LibreTexts. (2023). 8.13.1: Physical Properties of the Halogens. Chemistry LibreTexts.

- Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux.

- NRC Research Press. (2014). Halogen bonding from dispersion-corrected density-functional theory: The role of delocalization error.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

- ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF.

- ACS Publications. (2023). Density-Corrected Density Functional Theory for Molecular Properties.

- ACS Publications. (2022). Improving Results by Improving Densities: Density-Corrected Density Functional Theory.

- Arkivoc. (n.d.).

- PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. PubChem.

- ChemRxiv. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemRxiv.

- ACS Publications. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir.

- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

- Merck. (n.d.). 1-Boc-5-Bromo-3-iodo-1H-indazole. MilliporeSigma.

- Benchchem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.

- Preprints.org. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Preprints.org.

- ResearchGate. (n.d.). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors.

- International Journal of Pharmaceutical Research. (2021). Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. International Journal of Pharmaceutical Research.

- VSNCHEM. (n.d.). vi20025 this compound. VSNCHEM.

- PubChemLite. (n.d.). 7-bromo-3-iodo-1h-indazole (C7H4BrIN2). PubChemLite.

- ResearchGate. (n.d.). Molecular orbital diagram for the HOMO and LUMO of 3 a ‐ f along with transition energy in eV.

- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.

- BLD Pharm. (n.d.). 944904-26-1|7-Bromo-3-iodo-1H-indazole|BLD Pharm. BLD Pharm.

- Benchchem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. Benchchem.

- The University of Manchester. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Research Explorer.

- Wiley Online Library. (2018). Functionalizable 1H Indazoles by Palladium-Catalyzed Aza-Nenitzescu Reaction: From Pharmacophores to Donor–Acceptor-Type Multiluminescent Fluorophores. Wiley Online Library.

- ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

- PubMed. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.

- ACS Omega. (2024). A Computational Study to Explore the Possibility of Doping in Ascorbic to Increase Its Efficiency: A Theoretical Study. ACS Omega.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 8. stefanvuckovic.com [stefanvuckovic.com]

- 9. irjweb.com [irjweb.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ossila.com [ossila.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

Methodological & Application

site-selective functionalization of 3-bromo-7-iodo-1H-indazole

An Application Guide to the Site-Selective Functionalization of 3-Bromo-7-Iodo-1H-Indazole for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The strategic derivatization of this heterocycle is paramount for modulating pharmacological activity. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the . This versatile building block is uniquely designed for sequential, palladium-catalyzed cross-coupling reactions, enabling the controlled and divergent synthesis of complex, multi-substituted indazoles.[3][4] We will explore the fundamental principles governing selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic insights and workflow visualizations.

The Principle of Site-Selectivity: Exploiting Halogen Reactivity

The capacity to selectively functionalize one position on a dihalogenated scaffold before the other is a cornerstone of modern synthetic strategy. In the case of this compound, the selectivity is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling cycles.[5][6]

Causality of Reactivity:

-

Bond Dissociation Energy: The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol). This lower bond energy means the C-I bond is more readily cleaved during oxidative addition to the Pd(0) catalyst.

-

Polarizability: The iodine atom is larger and more polarizable than bromine, facilitating a more favorable interaction with the electron-rich palladium catalyst.

Consequently, palladium-catalyzed reactions will preferentially occur at the more labile C-7 iodo position under carefully controlled conditions, leaving the C-3 bromo position intact for subsequent, orthogonal functionalization.[3][4]

Generalized Catalytic Cycle for Cross-Coupling

Caption: Oxidative addition is the key selectivity-determining step.

Protocol: Selective Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. By leveraging the higher reactivity of the C-I bond, we can selectively introduce aryl or heteroaryl groups at the C-7 position of the indazole core.

Experimental Protocol

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-Dioxane/H₂O or DME/H₂O).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-bromo-7-aryl-1H-indazole.

Causality and Experimental Insights

-

Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings as it is a pre-formed Pd(0) source. PdCl₂(dppf) is also highly effective, particularly for more challenging substrates, as the dppf ligand promotes efficient oxidative addition and reductive elimination.

-

Base and Solvent: The base (e.g., K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species. The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Temperature Control: Maintaining the temperature below 100 °C is often sufficient for reacting the C-I bond while minimizing competitive reaction at the more robust C-Br bond.

Data Presentation: C-7 Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME/H₂O | 85 | ~88-96 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~75-85 |

| Note: Yields are representative based on established methodologies for similar substrates. |

Protocol: Sequential Sonogashira Couplings for C-7 and C-3 Functionalization

The Sonogashira reaction enables the introduction of valuable alkynyl moieties. A sequential strategy, functionalizing C-7 first, followed by C-3, allows for the synthesis of dissymmetric 3,7-disubstituted indazoles.[5] For efficient coupling at the C-3 position, protection of the N-1 proton is often critical to prevent side reactions and catalyst inhibition.[7]

Workflow for Sequential Sonogashira Coupling

Caption: Workflow for divergent C-7/C-3 alkynylation.

Experimental Protocol 1: C-7 Sonogashira Coupling

-

Setup: To a Schlenk flask under Argon, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Reagents: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 3.0 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours until the starting material is consumed (monitored by TLC).

-

Work-up & Purification: Follow the work-up and purification steps outlined in the Suzuki protocol to isolate 3-bromo-7-alkynyl-1H-indazole.

Experimental Protocol 2: N-H Protection (Boc Group)

-

Setup: Dissolve the 3-bromo-7-alkynyl-1H-indazole (1.0 eq.) in acetonitrile or THF.

-

Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (10 mol%).

-

Reaction: Stir at room temperature for 4-16 hours.

-

Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water. Dry the organic layer and concentrate to yield the N-Boc protected intermediate, which is often used directly in the next step.

Experimental Protocol 3: C-3 Sonogashira Coupling

-

Setup & Reagents: Using the N-protected intermediate from the previous step, follow the same procedure as for the C-7 Sonogashira coupling (Protocol 1).

-

Reaction: This step may require slightly elevated temperatures (60-80 °C) due to the lower reactivity of the C-Br bond.

-

Work-up & Purification: After work-up, purify the product via column chromatography. The Boc protecting group can be removed with trifluoroacetic acid (TFA) in dichloromethane (DCM) if desired.

Causality and Experimental Insights

-

Sonogashira Catalysis: This reaction relies on a dual catalytic cycle. The palladium cycle activates the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[8]

-

N-H Acidity: The indazole N-H proton is acidic and can interfere with the catalytic cycle, particularly with the organometallic intermediates, leading to lower yields or reaction failure at the less reactive C-3 position.[7] Protection with an electron-withdrawing group like Boc enhances stability and improves reaction outcomes.

Protocol: Sequential Suzuki and Buchwald-Hartwig Amination

This strategy exemplifies the power of this compound for creating libraries of kinase inhibitors and other targeted therapeutics, which often feature an arylated indazole core with an amino substituent.

Workflow for Sequential C-7 Arylation and C-3 Amination

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of Selective Indazole Functionalization

An Application Guide for the Chemoselective Heck Reaction of 3-Bromo-7-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Mizoroki-Heck reaction, specifically tailored for the selective functionalization of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce molecular complexity at specific positions is crucial for the development of novel therapeutics.[1] This guide combines mechanistic insights with actionable, field-proven protocols to empower researchers in their synthetic endeavors.

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[2][3] For di-halogenated substrates like this compound, the primary challenge and opportunity lie in achieving chemoselectivity—directing the reaction to one halide over the other. This control allows for stepwise functionalization, transforming the indazole core into a versatile platform for building diverse molecular architectures.

This guide focuses on exploiting the inherent reactivity differences between aryl iodides and bromides to achieve a highly selective Heck coupling at the C-7 position of the indazole ring.

Mechanistic Rationale & Chemoselectivity

The selectivity of the Heck reaction on this compound is dictated by the rate-determining step for each halide: the oxidative addition of the aryl-halide bond to the active Pd(0) catalyst.[4][5]

Key Principles of Selectivity:

-

Bond Dissociation Energy: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond.

-

Oxidative Addition Rate: Consequently, the oxidative addition of a Pd(0) complex to an aryl iodide is kinetically far more favorable and occurs at a much faster rate than the corresponding addition to an aryl bromide.[4] The general order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl.[5]

Therefore, by carefully controlling the reaction conditions (particularly temperature and reaction time), the Heck reaction can be directed to occur exclusively at the 7-iodo position, leaving the 3-bromo position intact for subsequent orthogonal transformations (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings).

Experimental Protocols

Two primary protocols are presented. Protocol A is a direct approach using the unprotected indazole, which may be sufficient for many applications. Protocol B involves N-protection of the indazole, a step that often prevents side reactions and leads to higher, more consistent yields, particularly during optimization or scale-up.[1][6]

Protocol A: Heck Reaction on Unprotected this compound

This protocol is advantageous for its step economy. However, the acidic N-H proton can sometimes interfere with the catalytic cycle, potentially requiring more careful optimization.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 equiv.), and Triphenylphosphine (PPh₃, 0.04 - 0.1 equiv.).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., anhydrous DMF or acetonitrile, ~0.1 M concentration). Add the desired alkene (1.2 - 1.5 equiv.) and the base, such as triethylamine (Et₃N, 2.0 - 3.0 equiv.).

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-7-vinyl-1H-indazole product.

Protocol B: Robust Heck Reaction on N-Protected this compound

Protecting the indazole nitrogen, for example as a tert-butyloxycarbonyl (BOC) derivative, prevents potential N-arylation side reactions and deactivation of the catalyst. This protocol is recommended for achieving the highest possible yields and for substrates that are sensitive to the conditions in Protocol A.

Step-by-Step Methodology:

-

N-Protection (if required): Protect this compound using a standard procedure (e.g., with (BOC)₂O and DMAP in THF) to obtain N-BOC-3-bromo-7-iodo-1H-indazole.

-

Reagent Preparation: To a dry reaction vessel, add the N-protected indazole (1.0 equiv.), Pd(OAc)₂ (0.02 - 0.05 equiv.), and a suitable phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.04 - 0.1 equiv.).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.

-

Solvent and Reagent Addition: Add degassed solvent (e.g., DMF, Dioxane, or Acetonitrile). Add the alkene (1.2 - 1.5 equiv.) and a base (e.g., K₂CO₃ or NaOAc, 2.0 - 3.0 equiv.).

-

Reaction: Heat the reaction mixture to 90-110 °C and monitor its progress.

-

Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol A.

-

Deprotection (if necessary): The protecting group (e.g., BOC) can be removed under standard conditions (e.g., with TFA in DCM or HCl in dioxane) to yield the final product.

Parameter Optimization

The efficiency of the Heck reaction is sensitive to several variables. The following table summarizes key parameters and their typical ranges for optimization.

| Parameter | Reagent/Condition | Range | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | 1-5 mol% | Pd(OAc)₂ is a common, cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by phosphine ligands or other reagents.[2][7] |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | 2-4 equiv. (vs. Pd) | Monodentate phosphines are generally sufficient for reactive aryl iodides.[8] Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination steps.[9] |

| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | 1.5-3.0 equiv. | The base neutralizes the HI generated during the catalytic cycle.[10] Organic bases (amines) can also help stabilize the catalyst, while inorganic bases are easily removed during workup. |

| Solvent | DMF, Acetonitrile, Dioxane, Toluene | 0.05 - 0.2 M | Polar aprotic solvents like DMF and acetonitrile are excellent choices as they dissolve a wide range of substrates and salts and are stable at high temperatures.[10][11] |

| Temperature | 80 - 120 °C | As required | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and selectivity.[12] |

| Alkene | Acrylates, Styrenes, Vinyl ethers | 1.1 - 2.0 equiv. | Electron-deficient alkenes are generally more reactive in the Heck reaction.[2] An excess is used to ensure complete consumption of the indazole starting material. |

General Experimental Workflow

References

-

Wikipedia. Heck reaction. [Link]

-

Pandey, I., & Singh, O. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

-

Sathee, J. Chemistry Heck Reaction. [Link]

-

Slideshare. Heck cross coupling reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

-

ResearchGate. What is the role of PPh3 in Heck coupling?. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2023). Heck reaction. [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000).

-

Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 4. uwindsor.ca [uwindsor.ca]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-7-iodo-1H-indazole Functionalization

Introduction: The "Selectivity Triangle"

The 3-bromo-7-iodo-1H-indazole scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, JNK inhibitors). Its utility lies in its three distinct points of diversity: N1/N2 , C3 , and C7 .

However, this scaffold presents a classic "competing electrophile" problem. Users frequently encounter three specific failure modes:

-

N-Alkylation Scrambling: Inability to selectively protect/alkylate N1 vs. N2 due to steric interference at C7.

-

Over-coupling: Reaction at C3-Br when targeting C7-I.

-

Reactivity Inversion Failure: Inability to functionalize C3-Br while leaving C7-I intact (a common but chemically difficult request).

This guide provides the mechanistic logic and protocols to navigate these challenges.

Module 1: The Hierarchy of Reactivity

Before attempting any reaction, you must understand the intrinsic reactivity order of this molecule.

FAQ 1.1: Which halogen reacts first under Palladium catalysis?

Answer: The C7-Iodine bond is significantly more reactive than the C3-Bromine bond.

-

Mechanism: Oxidative addition of Pd(0) into the C-X bond is the rate-determining step. The C-I bond energy (~57 kcal/mol) is lower than C-Br (~68 kcal/mol). Additionally, the C3 position in indazoles is electron-deficient, but the lability of the iodide dominates the kinetics.

-

Implication: You cannot directly couple the C3-Br position using Pd-catalysis while retaining the C7-I bond intact. The C7-I will react first or you will get a mixture of bis-coupled products.

Visualizing the Pathway

Figure 1: The kinetic hierarchy of functionalization. C7-I dominates both Pd-catalyzed coupling and Mg-halogen exchange.

Module 2: Troubleshooting N-Alkylation (N1 vs. N2)

The presence of the bulky 7-Iodo group significantly alters standard indazole reactivity.

FAQ 2.1: Why am I getting N2-alkylation or mixtures when I want N1?

Answer: Steric hindrance at C7.

-

Standard Indazole: N1-alkylation is thermodynamically favored (using NaH/DMF or Cs2CO3).

-

7-Iodo Indazole: The large iodine atom at C7 exerts steric pressure on the adjacent N1 site. This destabilizes the N1-transition state, making the kinetically accessible N2 position more competitive.

Protocol: Maximizing N1 Selectivity

To force N1 selectivity despite the C7-I steric clash, you must rely on thermodynamic control and specific bases.

| Variable | Recommendation | Rationale |

| Base | NaH (Sodium Hydride) | Irreversible deprotonation forms the sodium salt. The tight ion pair in non-polar solvents can sometimes direct to N1, but in polar solvents, thermodynamics rule. |

| Solvent | THF or DMF | THF promotes N1 selectivity for 7-substituted indazoles better than DMF in some cases due to coordination effects, though DMF is standard for thermodynamic equilibration. |

| Temperature | 0°C to RT | Avoid high heat initially to prevent rapid kinetic N2 attack. |

| Electrophile | Primary halides (MeI, BnBr) | Bulky electrophiles (e.g., isopropyl bromide) will almost exclusively go to N2 or fail to react at N1 due to the C7-I buttressing effect. |

Critical Note: If N1-alkylation is impossible due to sterics, consider using a THP (tetrahydropyranyl) protecting group. THP can often be introduced at N1 under acidic conditions (DHP, pTsOH), which operates via a different mechanism than basic alkylation.

Module 3: C7-Selective Coupling (The "Easy" Path)

FAQ 3.1: How do I couple at C7 without touching C3?

Answer: This is the natural reactivity of the molecule. However, "scrambling" can occur if the catalyst is too active.

Recommended Conditions:

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2. (Avoid highly active catalysts like Pd2(dba)3/XPhos unless necessary).

-

Stoichiometry: Use 0.95 - 1.0 equivalents of the boronic acid. Do not use excess.

-

Temperature: 60-80°C. (Avoid refluxing at >100°C).

Troubleshooting Table: C7 Coupling

| Symptom | Diagnosis | Solution |

| Bis-coupling (C3 & C7) | Catalyst too active or excess boronic acid. | Reduce temp to 60°C. Switch to Pd(PPh3)4. Ensure 1:1 stoichiometry. |

| De-iodination (C7-H) | Hydride source present (beta-hydride elimination from alkyl groups). | Avoid alcoholic solvents (MeOH/EtOH). Use Toluene/Water or DMF. |

| No Reaction | Oxidative addition failure (rare for Aryl-I). | Check if N-protection is inhibiting the catalyst (N-H free indazoles can poison Pd). Protect Nitrogen first. |

Module 4: C3-Selective Coupling (The "Hard" Path)

FAQ 4.1: Can I couple C3-Br and keep C7-I intact?

Answer: No, not directly via Palladium catalysis. Because C7-I is more reactive, it will always couple first. If you need a molecule with C3-Aryl and C7-Iodo, you must use a Sequential Strategy .

Strategy A: The "Dummy" Group Approach (Recommended)

-

Step 1: Perform a Suzuki coupling at C7-I with a "dummy" group or the final desired C7 substituent.

-

Step 2: Perform the second coupling at C3-Br (requires harsher conditions, e.g., XPhos/Pd, higher temp).

-

Result: You obtain a 3,7-disubstituted indazole.[1]

Strategy B: The "Reverse" Synthesis (If C7-I is strictly required)

If you absolutely need 3-Aryl-7-Iodo-1H-indazole, do not start with the 3-bromo-7-iodo precursor.

-

Start: 3-Bromo-7-nitro-1H-indazole (or 7-H).

-

Step 1: Couple C3-Br (C7 is unreactive).

-

Step 2: Reduce Nitro to Amine -> Sandmeyer Reaction to Iodine (or direct iodination if 7-H).

Strategy C: Magnesium-Halogen Exchange (Advanced)

You can exploit the fact that Iodine exchanges with Magnesium much faster than Bromine.

Protocol:

-

Reagent: iPrMgCl·LiCl (Turbo Grignard) .

-

Conditions: -20°C in THF.

-

Mechanism: The Mg selectively inserts into the C7-I bond, leaving C3-Br intact.

-

Trapping: You can trap the C7-Mg species with an electrophile (E+).

-